molecular formula C8H8FNO B12967182 2-Fluoro-6-methoxy-4-vinylpyridine

2-Fluoro-6-methoxy-4-vinylpyridine

Cat. No.: B12967182
M. Wt: 153.15 g/mol
InChI Key: AEBZTADIBJITSL-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-4-vinylpyridine is a substituted pyridine derivative characterized by three distinct functional groups:

  • Fluoro at position 2: Introduces electron-withdrawing effects, enhancing electrophilic substitution resistance and altering electronic distribution.
  • Methoxy at position 6: An electron-donating group that moderates ring reactivity and improves solubility.
  • Vinyl at position 4: A reactive site for polymerization or further functionalization (e.g., Michael additions).

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

4-ethenyl-2-fluoro-6-methoxypyridine

InChI

InChI=1S/C8H8FNO/c1-3-6-4-7(9)10-8(5-6)11-2/h3-5H,1H2,2H3

InChI Key

AEBZTADIBJITSL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)C=C)F

Origin of Product

United States

Chemical Reactions Analysis

2-Fluoro-6-methoxy-4-vinylpyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, boronic acids, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (e.g., 2-F in the target compound) reduce ring electron density, directing electrophilic attacks to specific positions. In contrast, electron-donating groups (e.g., 6-OCH₃) increase nucleophilicity .
  • Vinyl vs. Iodo : The vinyl group (target compound) enables polymerization or cycloaddition, whereas iodine (4-Iodo-2-methoxy-6-methylpyridine) facilitates metal-catalyzed cross-coupling .

Applications :

  • The target compound’s vinyl group makes it suitable for creating conjugated polymers or covalent inhibitor scaffolds in drug discovery.
  • 4-Methoxy-pyridine-2-carboxylic acid amide () is used in peptide-mimetic drugs due to its hydrogen-bonding capability .

Research Findings and Trends

Pharmaceutical Relevance

  • Patent EP 4 056 588 A1 () highlights pyridine derivatives with fluoro and methoxy groups as kinase inhibitors. The vinyl group in the target compound could enhance binding via covalent interactions with cysteine residues .
  • 4-Iodo-2-methoxy-6-methylpyridine () is a precursor to antiviral agents, leveraging iodine for palladium-catalyzed arylations .

Notes

Limited direct data on this compound necessitates inferences from structural analogs.

Substituent position and electronic nature critically influence reactivity and applications.

Cross-referencing patents (e.g., ) and commercial catalogs (e.g., –3) ensures diversified insights.

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